molecular formula C11H16N4O4 B1678839 Razoxane CAS No. 21416-67-1

Razoxane

Cat. No. B1678839
CAS RN: 21416-67-1
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-UHFFFAOYSA-N
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Description

Razoxane, also known as (±)-1,2-Bis(3,5-dioxopiperazinyl)propane, is clinically active against angiogenesis and metastasis . It inhibits topoisomerase II without inducing DNA strand breaks . It has been used in the treatment of various malignant tumors, including leukemias, lymphomas, and solid tumors .


Molecular Structure Analysis

Razoxane has the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . Its IUPAC name is 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione .


Chemical Reactions Analysis

Razoxane specifically inhibits topoisomerase II without inducing DNA strand breaks . It is an antimitotic agent with immunosuppressive properties . It has been shown to inhibit blood-borne and lymphatic metastases in different experimental models .


Physical And Chemical Properties Analysis

Razoxane is a white or nearly white or light beige crystalline or crystalline powder, odorless, slightly bitter taste . It is soluble in hot water, but hardly soluble in water or ethanol . Its melting point is between 233-234 ℃ .

Scientific Research Applications

Blockage of Cell Division

Razoxane has the unique ability to block cell division at the G2/M border . This means it can halt the process of cell division, but only at a specific point, which results in a low toxicity profile .

Suppression of Tumor Metastasis

Another significant application of Razoxane is its ability to suppress tumor metastasis . It can normalize pathological blood vessels, which helps in controlling the spread of cancer .

Potentiation of Radiotherapy

Razoxane has been found to potentiate radiotherapy, especially in the treatment of soft tissue sarcomas and gastrointestinal neoplasms . This means it can enhance the effectiveness of radiation therapy in treating these types of cancers .

Protection Against Toxic Chemicals

Razoxane can protect normal tissues against toxic chemicals . For example, it can protect the myocardium against anthracyclines or subcutaneous tissue against injuries caused by incidental extravasations of anthracyclines .

Inhibition of Topoisomerase II α

Razoxane inhibits topoisomerase II α . This enzyme is crucial for DNA replication, and its inhibition can lead to the death of cancer cells .

Metal Chelating Activity

Razoxane has the ability to chelate several metals including iron, copper, or zinc . This property can be useful in various medical applications, including the treatment of diseases caused by metal toxicity .

Treatment of Non-Malignant Diseases

Razoxane has shown promising results in the treatment of non-malignant diseases such as psoriasis and Crohn’s disease . Its various modes of action, including the block of the cell cycle in the G2/M phase, the antimetastatic and antiinvasive activity, and the ability to normalize pathological tumor blood vessels, make it a potential therapeutic agent for these conditions .

Radiosensitizing Efficacy

Razoxane exhibits a strong radiosensitizing ability in animal experiments . This means it can enhance the sensitivity of tumor cells to radiation, making radiation therapy more effective .

Mechanism of Action

Target of Action

Razoxane, also known as Dexrazoxane, primarily targets Topoisomerase II and iron ions within the cell . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Iron ions are involved in various cellular processes, including DNA synthesis and electron transport.

Mode of Action

Razoxane is a prodrug that undergoes hydrolysis to form an EDTA-type structure . This structure has the ability to chelate iron, thus preventing the formation of a toxic iron-anthracycline complex . By inhibiting the formation of this complex, Razoxane can prevent the generation of damaging reactive oxygen species and iron-dependent cellular damage . Additionally, Razoxane is a potent inhibitor of Topoisomerase II , which can lead to DNA strand breaks and ultimately cell death.

Biochemical Pathways

Razoxane’s action on Topoisomerase II and iron ions affects several biochemical pathways. Its inhibition of Topoisomerase II leads to DNA damage and cell cycle arrest, particularly in the G2/M phase . The chelation of iron ions prevents the formation of reactive oxygen species, which are often a byproduct of cellular metabolism and can cause significant damage to cell structures .

Pharmacokinetics

The pharmacokinetics of Razoxane involve its rapid conversion into an active EDTA-type structure following intravenous administration . .

Result of Action

The primary result of Razoxane’s action is the reduction of cardiotoxicity associated with anthracycline treatment, such as doxorubicin, in metastatic breast cancer . By preventing the formation of a toxic iron-anthracycline complex, Razoxane can protect the heart from the damaging effects of anthracycline chemotherapy .

Action Environment

The efficacy and stability of Razoxane can be influenced by various environmental factors. For instance, the pH condition during intravenous administration of Razoxane is typically acidic, which may impact its solubility and subsequent bioavailability . Furthermore, the presence of other chemotherapeutic agents can also affect the action of Razoxane .

properties

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020733
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razoxane

CAS RN

21416-67-1, 21416-87-5
Record name Razoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Razoxane [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943
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Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-propylenebis(piperazine-2,6-dione)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330
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Record name RAZOXANE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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